3-Chloro-1-isothiocyanatobut-1-ene

Description

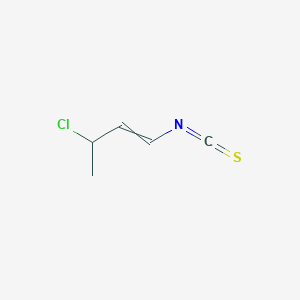

3-Chloro-1-isothiocyanatobut-1-ene (CAS: Not specified) is an organosulfur compound characterized by a butene backbone substituted with a chlorine atom at the third carbon and an isothiocyanate group (-N=C=S) at the first carbon. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds. Its molecular formula is C₄H₄ClNS, with a molecular weight of approximately 133.6 g/mol. The compound exhibits moderate stability under inert conditions but is sensitive to moisture and nucleophiles due to the electrophilic isothiocyanate group.

Properties

CAS No. |

76855-05-5 |

|---|---|

Molecular Formula |

C5H6ClNS |

Molecular Weight |

147.63 g/mol |

IUPAC Name |

3-chloro-1-isothiocyanatobut-1-ene |

InChI |

InChI=1S/C5H6ClNS/c1-5(6)2-3-7-4-8/h2-3,5H,1H3 |

InChI Key |

DAKBZDVRBLRZJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CN=C=S)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-isothiocyanatobut-1-ene typically involves the reaction of 3-chloro-1-butene with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds via the formation of an intermediate dithiocarbamate, which subsequently undergoes desulfurization to yield the desired isothiocyanate product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction parameters, such as temperature and pressure, ensuring a higher yield and purity of the final product. The use of safer and more environmentally friendly reagents, such as cyanuric acid, can also be incorporated to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-isothiocyanatobut-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new functionalized derivatives.

Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Cyclization Reactions: The isothiocyanate group can react with nucleophiles to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Electrophiles: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HCl, HBr) are typical electrophiles for addition reactions.

Catalysts: Lewis acids, such as AlCl3 or BF3, can be used to facilitate certain reactions.

Major Products Formed

Substitution Products: Functionalized derivatives with various substituents replacing the chlorine atom.

Addition Products: Halogenated or hydrogenated derivatives of the original compound.

Cyclization Products:

Scientific Research Applications

3-Chloro-1-isothiocyanatobut-1-ene has several applications in scientific research:

Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Materials Science: The compound can be used in the development of novel polymers and materials with unique properties, such as enhanced thermal stability or conductivity.

Biological Studies: Its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-isothiocyanatobut-1-ene involves its reactivity towards nucleophiles and electrophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, potentially leading to the inhibition of enzymatic activities or disruption of cellular processes. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s biological activity .

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 3-Chloro-1-isothiocyanatobut-1-ene can be contextualized by comparing it with structurally or functionally related compounds.

Functional Group Comparison: Isothiocyanates

| Compound | Structure | Boiling Point (°C) | Reactivity with Amines | Toxicity Profile |

|---|---|---|---|---|

| This compound | CH₂=CHCH(Cl)CH₂-N=C=S | ~150–160 (est.) | High (forms thioureas) | Irritant (skin/eyes) |

| Allyl isothiocyanate | CH₂=CHCH₂-N=C=S | 151 | High | Severe irritant (lachrymator) |

| Phenyl isothiocyanate | C₆H₅-N=C=S | 221 | Moderate | Toxic (hepatotoxic) |

Key Findings :

- The chlorine substituent in this compound enhances electrophilicity at the isothiocyanate group compared to allyl isothiocyanate, accelerating nucleophilic additions .

- Unlike phenyl isothiocyanate, which is thermally stable, the alkenyl backbone of this compound makes it prone to polymerization under heat .

Chloro-Substituted Alkenes

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.